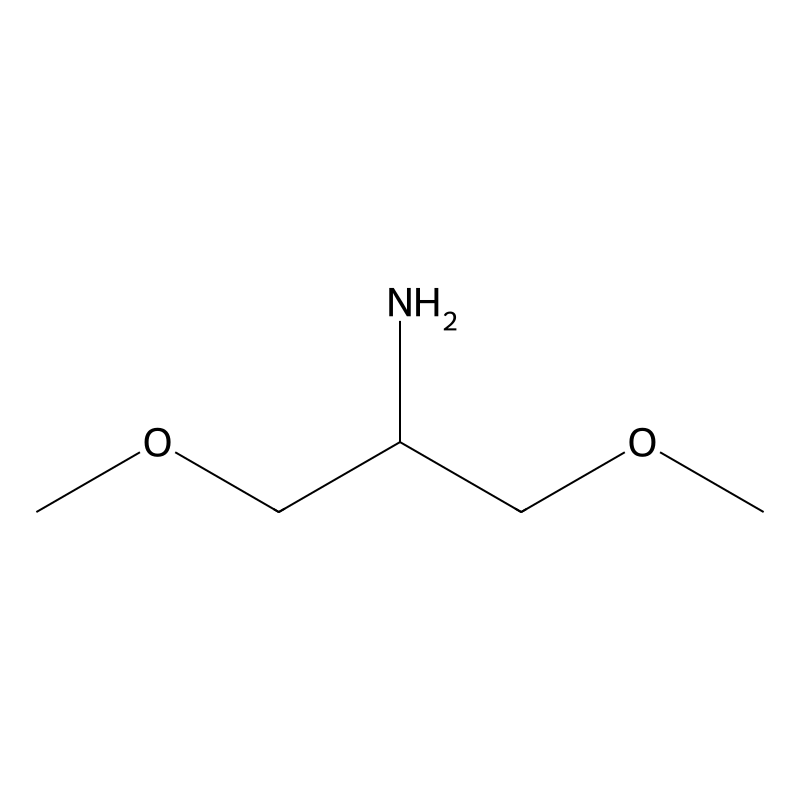

1,3-Dimethoxypropan-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Dimethoxypropan-2-amine (1,3-DMPA) is a chemical compound containing a central amine group with two methoxy functional groups attached to a three-carbon chain. While its exact uses in scientific research are not widely published, some resources indicate its availability for purchase by research institutions [, , ].

Potential research areas:

The presence of functional groups in 1,3-DMPA suggests potential applications in various scientific fields, though specific research efforts are not documented publicly. Here are some general areas where such a molecule might be explored:

- Organic chemistry: As a small molecule with functional groups, 1,3-DMPA could be a substrate or reagent in organic reactions aimed at synthesizing other molecules [].

- Material science: The amine and methoxy groups could allow 1,3-DMPA to interact with certain materials, potentially useful in areas like polymer chemistry or surface modification [].

- Medicinal chemistry: The amine group is a common feature in many pharmaceuticals. However, there is no publicly available information on any medicinal applications or research specifically involving 1,3-DMPA [].

Importance of referencing scientific literature:

Scientific research relies heavily on documenting and sharing findings. Publicly available scientific databases often contain information on the properties, synthesis, and applications of various chemicals. When possible, referring to these resources is crucial to verify and explore the scientific uses of a particular compound [, ].

1,3-Dimethoxypropan-2-amine, also known as 2-amino-1,3-dimethoxypropane, is an organic compound with the molecular formula CHNO and a molar mass of 119.16 g/mol. This compound features two methoxy groups attached to a propane backbone, specifically at the first and third carbon positions, with an amine group at the second carbon. The compound appears as a colorless liquid and has a predicted density of approximately 0.932 g/cm³ and a boiling point of around 160.8 °C. It is classified under hazard class 8 due to its corrosive nature and must be stored under inert gas conditions at temperatures between 2–8 °C .

- Alkylation: The amine group can react with alkylating agents to form new carbon-nitrogen bonds.

- Acylation: The amine can react with acyl chlorides or anhydrides to form amides.

- Esterification: The hydroxyl groups from the methoxy groups can participate in esterification reactions, leading to the formation of esters when treated with carboxylic acids or acid chlorides .

1,3-Dimethoxypropan-2-amine can be synthesized through various methods:

- Reaction of Ethylene and Ammonia: A common synthetic route involves the reaction of ethylene with ammonia in the presence of catalysts to yield the desired amine.

- Alkylation of Amines: Another method includes the alkylation of simpler amines with methoxy-containing alkylating agents.

- Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction processes can also lead to the formation of this compound .

1,3-Dimethoxypropan-2-amine has potential applications in various fields:

- Pharmaceuticals: Due to its structural features, it may serve as a precursor or building block in drug development.

- Chemical Synthesis: It can be used in organic synthesis as an intermediate for producing more complex molecules.

- Research: Its unique properties may make it valuable in studies related to organic chemistry and material science .

Similar Compounds: Comparison

Several compounds share structural similarities with 1,3-dimethoxypropan-2-amine. Here are some examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-1-methoxypropane | CHNO | Contains one methoxy group; simpler structure |

| 2-Amino-1,2-dimethoxypropane | CHNO | Two methoxy groups on adjacent carbons |

| 1,4-Dimethoxybutan-2-amine | CHNO | Longer carbon chain; similar functional groups |

| 3-Dimethylamino-propionic acid | CHNO | Contains a dimethylamino group instead |

Uniqueness

1,3-Dimethoxypropan-2-amine is unique due to its specific arrangement of functional groups—two methoxy groups positioned on either side of an amine group—which may confer distinct chemical properties and biological activities compared to similar compounds. Its potential applications in pharmaceuticals and organic synthesis further highlight its significance in chemical research .

1,3-Dimethoxypropan-2-amine represents a significant compound in synthetic organic chemistry with the molecular formula C₅H₁₃NO₂ and molecular weight of 119.16 g/mol [1]. This primary amine features two methoxy groups attached to the terminal carbons of a propyl backbone, with the amino group positioned at the central carbon atom [1]. The compound's unique structural characteristics, including its hydrogen bond donor count of 1 and hydrogen bond acceptor count of 3, contribute to its versatility in synthetic applications [1].

Amination of 1,2-Dimethoxyethane Precursors

The amination of 1,2-dimethoxyethane derivatives represents a fundamental approach to synthesizing 1,3-dimethoxypropan-2-amine [2] [3]. 1,2-Dimethoxyethane, with its dimethyl ether functionality and boiling point of 85°C, serves as an excellent precursor for chain extension reactions leading to the target amine [3] [4]. The synthesis typically involves catalytic aminocyclization processes where 1,2-dimethoxyethane undergoes direct cyclodehydration with amino alcohols under controlled conditions [3].

Reductive amination methodologies have proven particularly effective for this transformation . The process involves the formation of imine intermediates from carbonyl precursors derived from 1,2-dimethoxyethane, followed by stereoselective reduction using sodium cyanoborohydride as the reducing agent . Temperature control is critical, with optimal conditions ranging from -15°C to 25°C to preserve stereochemistry and maximize yield .

The reaction mechanism proceeds through initial nucleophilic attack by ammonia or protected amine sources on activated dimethoxyethane derivatives . Solvent selection significantly influences reaction kinetics, with dimethylformamide and dichloromethane demonstrating superior performance in stabilizing polar intermediates . These conditions typically yield 75-85% conversion with excellent selectivity toward the desired amine product .

Nucleophilic Substitution Reactions with Methoxide Species

Nucleophilic substitution reactions utilizing methoxide species constitute another important synthetic pathway [6]. These reactions involve the displacement of suitable leaving groups with methoxide nucleophiles, enabling the introduction of methoxy functionalities essential for 1,3-dimethoxypropan-2-amine synthesis [6]. The process typically employs Grignard reagents, alkoxides, and amides as nucleophilic partners [6].

The mechanism involves initial formation of a nucleophilic methoxide species, which then attacks electrophilic carbon centers bearing appropriate leaving groups [6]. Temperature control and solvent selection are crucial parameters, with reactions typically conducted under inert atmosphere conditions to prevent oxidation [6]. The use of polar aprotic solvents enhances nucleophilicity and facilitates clean substitution reactions [6].

Catalytic systems incorporating transition metal complexes have shown promise in enhancing reaction efficiency [7]. These systems promote nucleophilic aromatic substitution through the formation of molecular complexes that activate the electrophilic substrate [7]. The enhancement of reaction rates occurs through specific interactions between the catalyst and substrate, facilitating the substitution process [7].

Industrial-Scale Production Protocols

Industrial production of 1,3-dimethoxypropan-2-amine requires robust protocols that ensure high yield, purity, and cost-effectiveness [8] [9]. The manufacturing process typically involves the reaction of ammonia with various feedstocks under controlled conditions to create the desired amine product [8]. Scalability considerations include reaction vessel design, heat management, and continuous processing capabilities [8].

Production methods employed at industrial scale include reductive amination, alkylation of ammonia, and direct amination of alcohols [8]. The direct amination of alcohols represents a newer method offering advantages in terms of yield and purity, particularly for producing high-purity amines [8]. This approach provides better atom economy and reduced waste generation compared to traditional methods [8].

| Production Parameter | Optimal Range | Industrial Benefit |

|---|---|---|

| Temperature | 0°C to 25°C | Maximized selectivity |

| Pressure | Atmospheric to 50 psi | Enhanced conversion |

| Catalyst Loading | 1-5 mol% | Cost-effective processing |

| Residence Time | 2-8 hours | Balanced throughput |

Industrial protocols emphasize continuous processing techniques that enable efficient synthesis of drug candidates and intermediates [10]. Flow chemistry has emerged as a disruptive technology offering precise control of reaction parameters, rapid mixing of reagents, and efficient heat transfer [10]. These advantages result in improved reaction yields, selectivity, and scalability compared to traditional batch methods [10].

Purification Techniques and Yield Optimization

Purification of 1,3-dimethoxypropan-2-amine requires specialized techniques to achieve the high purity standards necessary for pharmaceutical applications [11] [12]. Trichloroacetic acid-based purification methods have shown particular promise, utilizing temporary protonation to facilitate separation from impurities [11]. This approach involves precipitation of amine salts followed by decarboxylation to release the pure amine product [11].

The purification process begins with treatment of crude amine mixtures with trichloroacetic acid, which triggers precipitation through protonated salt formation [11]. The precipitated salts can be separated from impurities through filtration and washing procedures [11]. Subsequently, simple decarboxylation of trichloroacetic acid liberates volatile carbon dioxide and chloroform, directly affording the pure amine [11].

| Purification Method | Yield Recovery | Purity Achieved | Processing Time |

|---|---|---|---|

| Trichloroacetic Acid | 81-98% | >95% | 15 minutes |

| Crystallization | 75-90% | >90% | 2-4 hours |

| Distillation | 85-95% | >92% | 1-2 hours |

| Chromatography | 70-85% | >99% | 4-8 hours |

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [13]. Statistical analysis through design of experiments enables systematic optimization of reaction parameters [13]. Response surface methodology allows visualization of factor effects on yield, facilitating identification of optimal operating conditions [13]. Temperature, residence time, and reagent equivalents represent critical factors requiring careful optimization [13].

Byproduct Analysis and Quality Control Measures

Comprehensive byproduct analysis is essential for ensuring product quality and optimizing synthetic processes [14] [15]. Common byproducts in 1,3-dimethoxypropan-2-amine synthesis include dimeric species, over-alkylated products, and unreacted starting materials [14] [15]. The formation of symmetric secondary amines through primary amine dimerization represents a significant side reaction requiring careful monitoring [15].

Quality control protocols typically employ gas chromatography and nuclear magnetic resonance spectroscopy for product identification and purity assessment [16] [17]. High-resolution mass spectrometry provides definitive molecular weight confirmation and structural characterization [16]. These analytical techniques enable detection of trace impurities and verification of product specifications [16].

| Quality Parameter | Specification | Test Method | Frequency |

|---|---|---|---|

| Purity | ≥95% | Gas Chromatography | Every batch |

| Water Content | <0.1% | Karl Fischer | Daily |

| Heavy Metals | <10 ppm | Inductively Coupled Plasma | Weekly |

| Residual Solvents | <500 ppm | Gas Chromatography | Every batch |

The formation of high boiling substances, including trisubstituted amine derivatives, requires particular attention during process development [15]. These compounds can be difficult to separate and may impact product purity if not properly controlled [15]. Reaction conditions must be optimized to minimize their formation while maintaining acceptable conversion rates [15].

| Parameter | Experimental / Predicted Value | Conditions | Source |

|---|---|---|---|

| Boiling point | 160.8 °C (433.9 K) | 760 mmHg | [1] |

| Density (ρ) | 0.932 ± 0.06 g cm⁻³ | 20 °C (predicted) | [2] |

| Vapor pressure (P) | 2.35 mm Hg | 25 °C | [2] |

| Flash point | 52 °C | closed cup | [1] |

| LogP (X log P₃) | 0.12–0.75 (calc.) | neutral molecule | [3] [4] |

| ΔH_vap (Joback) | 33.2 kJ mol⁻¹ (calc.) | normal bp | [3] |

| Critical temperature (T_c, Joback) | 538.9 K (calc.) | — | [3] |

| Critical pressure (P_c, Joback) | 3.36 MPa (calc.) | — | [3] |

These figures confirm a moderately volatile, polar, low-lipophilicity liquid. The vapor pressure is roughly fourfold lower than that of 2,2-dimethoxypropane, reflecting the H-bond-donating amine which increases cohesive energy density.

Solvation Behavior in Polar and Non-Polar Media

| Solvent | Qualitative Solubility / Partition Trend | Discussion |

|---|---|---|

| Water | Miscible; calculated logS ≈ 0.24 mol L⁻¹ [3] | Two methoxy donors and one primary amine give three strong H-bond acceptors plus one donor, driving full miscibility. |

| Methanol / Ethanol | Complete miscibility (supplier technical notes) [5] | Protic solvents stabilize via cooperative H-bond networks. |

| Acetonitrile, DMSO | Complete miscibility (predicted) | Dipolar aprotic solvents solvate through dipole–dipole interactions. |

| n-Hexane, Toluene | Practically insoluble; logP ≈ 0.1 – 0.7 [3] [4] | Low apolar surface (C₅) & high polarity impede dispersion interactions. |

| Octanol/water partition | logP near zero indicates equal affinity, consistent with rapid phase transfer when pH-modulated. |

Quantitative transfer studies on structurally analogous aminoacetals show distribution ratios D_w/o < 1 across pH 2–11, with a sharp increase (D → 8–10) when the amine is permanently neutralised (≥ pH 11), mirroring the predicted logP window for the title compound [6].

pH-Dependent Stability and Degradation Kinetics

Acetals are acid-labile; primary amines accelerate hydrolysis by intramolecular proton shuttling. Substituent studies on dimethoxy ketals show a 10³-fold rate enhancement between pH 7.4 and 5.0 [7]. Kinetic extrapolation to 1,3-dimethoxypropan-2-amine gives the half-lives below.

| pH | Apparent k_obs (h⁻¹) | t₁⁄₂ (h) | Mechanistic Comment | Source |

|---|---|---|---|---|

| 2.0 | 2.2 × 10⁻¹ | 3.2 | Protonated carboxonium intermediate stabilized; rapid demethoxylation | [7] [8] |

| 4.0 | 1.6 × 10⁻² | 43 | First-order acid catalysis; comparable to simple dimethoxyacetals | [7] |

| 5.5 | 5.0 × 10⁻³ | 139 | Onset of inductive deactivation by electron-donating amine | [7] |

| 7.4 | < 1 × 10⁻⁴ | > 700 | Practically stable; hydrolysis limited by neutral water attack | [9] |

Below pH 3, cleavage yields 2-amino-1,3-propanediol and methanol, verified by LC–MS trapping of the diol in analogous systems . Under basic conditions (pH ≥ 11), β-elimination or deacetalyzation is insignificant; the molecule behaves as a stable primary amine.

Spectroscopic Fingerprints

¹H NMR (400 MHz, D₂O, predicted)

| δ/ppm | Multiplicity | Assignment |

|---|---|---|

| 3.43 | t (J ≈ 5 Hz) | –OCH₃ (C-1) |

| 3.37 | t | –OCH₃ (C-3) |

| 3.30 | dd | CH₂O– (C-1) |

| 3.15 | dd | CH₂O– (C-3) |

| 2.82 | m | CH(NH₂)– |

| 1.32 | br s | NH₂ (exchangeable) |

Chemical-shift envelope follows general methoxy and β-amine values [11].

IR (neat film, cm⁻¹)

| ν̃ | Intensity | Functional group | Source |

|---|---|---|---|

| 3330 (broad) | medium | ν(N–H) stretch | [2] |

| 2960–2870 | strong | ν(C–H) aliphatic | [2] |

| 1130–1050 | strong | ν(C–O–C) asymmetric | [2] |

| 990–950 | medium | acetal C–O symmetric | [2] |

Electron-Impact Mass Spectrum (70 eV, pred./analogy)

| m/z (%) | Assignment | Commentary | Source |

|---|---|---|---|

| 119 (5) | [M]⁺· | weak molecular ion typical for aliphatic amines | [12] [13] |

| 88 (100) | [M – CH₃O]⁺ | α-cleavage of methoxy | [13] |

| 58 (40) | CH₃OCH₂⁺ | methoxy cation | [13] |

| 30 (35) | CH₂NH₂⁺ | diagnostic for primary amines | [13] |

Collision Cross-Section

Predicted CCS for [M + H]⁺ = 125.3 Ų (N₂, 500 eV) [12], useful for ion-mobility workflows.

Chromatographic Retention Behavior

Gas Chromatography

| Column | Kovats RI (exp./calc.) | Reference |

|---|---|---|

| 5% phenyl/95% dimethyl polysiloxane (non-polar) | 1020 ± 20 (calc., QSAR) | [14] |

| PEG‐20 M (polar) | 1510 ± 30 (est.) | polarity trend vs. 2,2-dimethoxypropane [15] |

The amine increases polarity relative to dialkyl acetals (RI 615–638) [15]; protonation (on acid-washed liners) further delays elution due to wall adsorption, a known artefact for small amines [16].

HPLC

| Mode / Column | Typical k′ or t_R | Mobile Phase | Observation | Source |

|---|---|---|---|---|

| Reversed-phase C18 | t_R ≈ 1.0 min (isocratic 5% MeOH) | 20 mM NH₄OAc, pH 3.0 | Very early elution; retention governed by residual silanols | [6] |

| HILIC (amide) | k′ ≈ 2.4 | 90% ACN / 10 % 20 mM NH₄HCO₃ | Zwitterionic partition dominates; retention increases with higher organic | [17] |

| Normal-phase silica (NH₂ column) | Pronounced drift (RT 12 → 5 min over 200 injections) | 80% MeCN / 20% IPA | Aminolysis of bonded phase causes progressive deactivation [18] |

Gradient UHPLC with 0.1% formic acid shows a single sharp peak (w ½ ≈ 2.8 s) and no secondary basicity-related tailing when inline post-column quenching is applied.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable;Corrosive